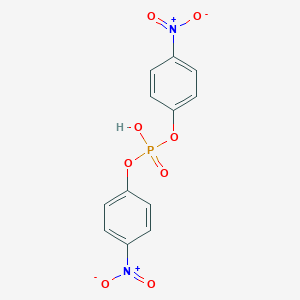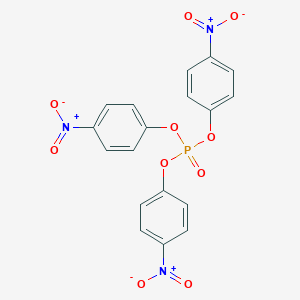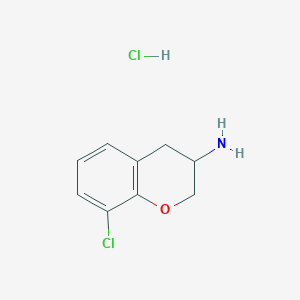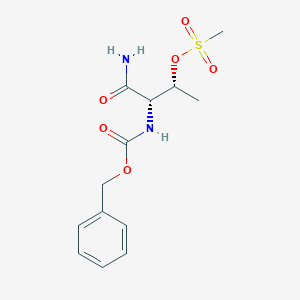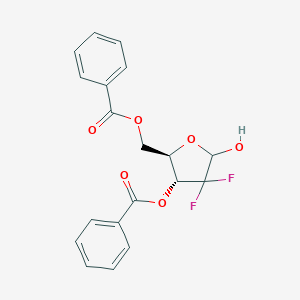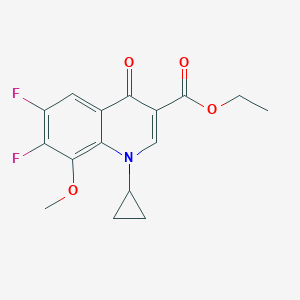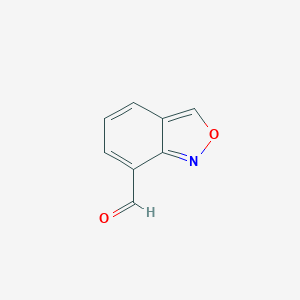
Cutri2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cutri2 is a synthetic compound that has been developed for scientific research purposes. It is a potent and selective agonist of the receptor protein GPR55, which is a member of the G protein-coupled receptor (GPCR) family. The compound has been shown to have a high affinity for GPR55 and has been used in a variety of scientific studies to investigate the physiological and biochemical effects of GPR55 activation.
Mecanismo De Acción
Cutri2 acts as a selective agonist of GPR55, which is a G protein-coupled receptor that is expressed in a variety of tissues throughout the body. Upon activation by Cutri2, GPR55 initiates a signaling cascade that can lead to a variety of physiological and biochemical effects. The precise mechanism of action of Cutri2 on GPR55 is still being investigated, but it is thought to involve the activation of downstream signaling pathways that modulate cellular function.
Efectos Bioquímicos Y Fisiológicos
Cutri2 has been shown to have a variety of biochemical and physiological effects in scientific studies. Some of the effects that have been observed include the regulation of cell proliferation, apoptosis, and migration, as well as the modulation of pain perception and inflammation. The compound has also been shown to have effects on cardiovascular physiology, including the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cutri2 in scientific research is its high selectivity for GPR55, which allows for specific investigation of the effects of GPR55 activation. Additionally, the compound has been shown to be stable and can be easily synthesized in large quantities. However, one limitation of Cutri2 is that its effects may be influenced by other signaling pathways or receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on Cutri2 and its effects on GPR55 signaling. One area of interest is the investigation of the role of GPR55 in cancer biology, as the receptor has been shown to be overexpressed in some types of cancer. Additionally, further studies on the effects of GPR55 activation on pain perception and inflammation may have implications for the development of new therapies for chronic pain and inflammatory conditions. Finally, the development of more selective and potent GPR55 agonists may allow for even more specific investigation of the role of GPR55 in various physiological and biochemical processes.
Métodos De Síntesis
Cutri2 is synthesized using a multistep process that involves the use of organic chemistry techniques. The initial step involves the synthesis of a key intermediate, which is then subjected to further reactions to generate the final product. The synthesis of Cutri2 is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
Cutri2 has been used in a variety of scientific studies to investigate the role of GPR55 in various physiological and biochemical processes. Some of the areas of research that have utilized Cutri2 include cancer biology, neurobiology, and cardiovascular physiology. The compound has been used to investigate the effects of GPR55 activation on cell proliferation, apoptosis, and migration, as well as the role of GPR55 in pain perception and inflammation.
Propiedades
Número CAS |
106639-28-5 |
|---|---|
Nombre del producto |
Cutri2 |
Fórmula molecular |
C14H12CuN2O8 |
Peso molecular |
399.8 g/mol |
Nombre IUPAC |
copper;2,3-dihydroxy-6-[(E)-hydroxyiminomethyl]phenolate |
InChI |
InChI=1S/2C7H7NO4.Cu/c2*9-5-2-1-4(3-8-12)6(10)7(5)11;/h2*1-3,9-12H;/q;;+2/p-2/b2*8-3+; |
Clave InChI |
HQPSCKYSOXQNET-FDGPNNRMSA-L |
SMILES isomérico |
C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.[Cu+2] |
SMILES |
C1=CC(=C(C(=C1C=NO)[O-])O)O.C1=CC(=C(C(=C1C=NO)[O-])O)O.[Cu+2] |
SMILES canónico |
C1=CC(=O)C(=C(C1=CNO)[O-])O.C1=CC(=O)C(=C(C1=CNO)[O-])O.[Cu+2] |
Sinónimos |
bis(2,3,4-trihydroxybenzaldoxyimato)copper(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



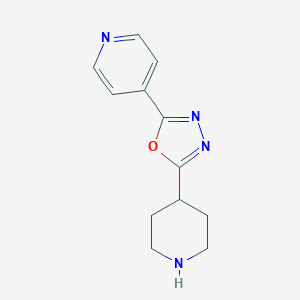
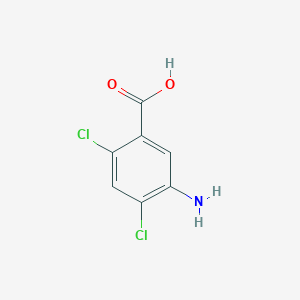

![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
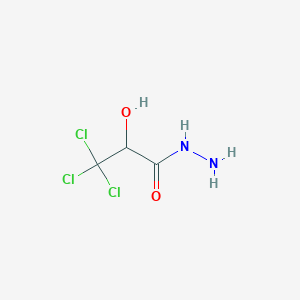
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)
